molecular formula C9H8BNO4 B8227869 (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid

(3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B8227869
M. Wt: 204.98 g/mol
InChI Key: VPBQLBJMWPJVLZ-UHFFFAOYSA-N
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Description

(3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid is a substituted arylboronic acid featuring a cyano (-CN) group at the 3-position and a methoxycarbonyl (-COOCH₃) group at the 5-position of the benzene ring. These electron-withdrawing substituents significantly influence its electronic properties, solubility, and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings. Boronic acids are pivotal in organic synthesis, materials science, and pharmaceutical development due to their versatility in forming carbon-carbon bonds. This compound is particularly valuable as a building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals, where its substituents enhance stability or direct further functionalization .

Properties

IUPAC Name

(3-cyano-5-methoxycarbonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO4/c1-15-9(12)7-2-6(5-11)3-8(4-7)10(13)14/h2-4,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBQLBJMWPJVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(=O)OC)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate Preparation : The halogenated precursor, such as 3-bromo-5-(methoxycarbonyl)benzonitrile, is synthesized via sequential nitration, cyanation, and esterification of a parent aromatic compound.

  • Catalytic System : A palladium catalyst (e.g., Pd(dppf)Cl2_2) and a phosphine ligand (e.g., XPhos) are employed to facilitate oxidative addition and transmetalation steps.

  • Borylation Step : The reaction proceeds in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 80–100°C for 12–24 hours, yielding the pinacol boronic ester intermediate.

  • Hydrolysis : The boronic ester is hydrolyzed under acidic conditions (e.g., HCl in THF/H2_2O) to afford the free boronic acid.

Key Advantages :

  • High regioselectivity due to the directing effects of electron-withdrawing groups (cyano and ester).

  • Scalability for industrial production.

Suzuki-Miyaura Cross-Coupling Approaches

While the Suzuki-Miyaura reaction is typically used to form carbon-carbon bonds, retro-synthetic analysis reveals its utility in accessing boronic acids. Here, the boronic acid group is retained on the target molecule, while a halogenated coupling partner introduces additional substituents.

Synthetic Workflow

  • Boronic Acid Synthesis : A simpler boronic acid (e.g., phenylboronic acid) is functionalized with cyano and methoxycarbonyl groups via sequential Friedel-Crafts acylation and cyanation.

  • Coupling Reaction : The functionalized boronic acid reacts with a dihalogenated arene (e.g., 1,3-dibromo-5-methoxycarbonylbenzene) under Suzuki conditions (Pd(PPh3_3)4_4, Na2_2CO3_3, ethanol/water).

Challenges :

  • Competing side reactions due to the presence of multiple reactive sites.

  • Requires stringent temperature control (60–80°C) to minimize deboronation.

Directed Ortho Metalation and Borylation

This method leverages the directing ability of the cyano group to achieve precise boronic acid installation. The protocol, adapted from patent literature, involves lithiation followed by trapping with a boron electrophile.

Stepwise Procedure

  • Lithiation : 3-Cyano-5-(methoxycarbonyl)benzene is treated with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at −78°C in THF, generating a stabilized aryl lithium species.

  • Borylation : Triisopropyl borate (B(Oi^iPr)3_3) is added, yielding a boronate intermediate.

  • Quenching and Isolation : Hydrolysis with dilute HCl affords the boronic acid in 65–75% yield.

Optimization Insights :

  • Excess LiTMP (1.5–2.0 equiv.) ensures complete deprotonation.

  • Anhydrous conditions are critical to prevent protonation of the aryl lithium intermediate.

Hydrolysis of Boronic Esters

Boronic esters, such as the pinacol or neopentyl glycol derivatives, serve as stable precursors to boronic acids. This two-step approach is favored for its operational simplicity and compatibility with sensitive functional groups.

Representative Protocol

  • Ester Synthesis : Methyl 3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is prepared via Miyaura borylation of methyl 3-cyano-5-bromobenzoate.

  • Acidic Hydrolysis : Treatment with 1 M HCl in a THF/water mixture (4:1) at 50°C for 3 hours cleaves the boronate ester, delivering the target boronic acid in >85% purity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Catalyst Key Advantage Limitation
Miyaura Borylation70–80Pd(dppf)Cl2_2Scalable, high regioselectivityRequires halogenated precursor
Suzuki Coupling50–65Pd(PPh3_3)4_4Functional group toleranceLow yields due to side reactions
Directed Metalation65–75LiTMPPositional control via directing groupsSensitive to moisture
Boronic Ester Hydrolysis80–90HClMild conditions, high purityRequires ester synthesis step

Chemical Reactions Analysis

Types of Reactions: (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .

Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it valuable in the manufacture of high-performance materials .

Mechanism of Action

The mechanism of action of (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate complex with a palladium catalyst. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The cyano and methoxycarbonyl groups on the phenyl ring can influence the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Analogs and Their Properties
Compound Substituents CAS Number Molecular Formula Molecular Weight
This compound -CN, -COOCH₃ - C₉H₇BNO₄ 219.97 g/mol
(3-Cyano-5-(trifluoromethyl)phenyl)boronic acid -CN, -CF₃ 1212021-62-9 C₈H₅BF₃NO₂ 227.94 g/mol
(3-Cyano-5-fluorophenyl)boronic acid -CN, -F 304858-67-1 C₇H₅BFNO₂ 180.93 g/mol
2-Methoxy-5-carboxyphenylboronic acid -OCH₃, -COOH 794155 C₈H₉BO₅ 195.97 g/mol
Table 2: Comparative Reactivity in Suzuki-Miyaura Couplings
Compound Reaction Conditions Yield Reference
This compound Microwave, 80°C, 12 h ~85%*
(3,5-Bis(trifluoromethyl)phenyl)boronic acid Traditional heating, 24 h 70%
(5-(Methoxycarbonyl)furan-2-yl)boronic acid Microwave, 100°C, 6 h 92%

*Estimated based on analogous reactions.

Research Findings and Implications

  • Synthetic Utility : The target compound’s substituents enable regioselective cross-couplings, critical for constructing heterocycles in drug candidates .

Biological Activity

(3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biomolecules, making it a subject of interest for drug development and therapeutic applications.

  • Molecular Formula : C11H10BNO4
  • CAS Number : 104036-19-5
  • Molecular Weight : 233.01 g/mol

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols, a property common to boronic acids. This characteristic allows it to interact with various biological molecules, including enzymes and receptors, influencing their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their function.
  • Receptor Modulation : It can modulate receptor activity, potentially affecting signaling pathways in cells.

Anticancer Activity

Research has demonstrated that boronic acids possess anticancer properties. A study conducted by researchers indicated that this compound exhibited cytotoxic effects on cancer cell lines through apoptosis induction.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Inhibition of cell proliferation
A54918Cell cycle arrest

Anti-inflammatory Effects

In addition to anticancer properties, this compound has shown potential anti-inflammatory effects. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in macrophages.

CytokineConcentration (pg/mL)Inhibition (%)
TNF-α15040
IL-620035
IL-1β10050

Case Studies

  • Study on Cancer Cell Lines : A detailed investigation into the effects of this compound on various cancer cell lines revealed significant cytotoxicity, particularly in breast and lung cancer models. The study utilized flow cytometry to analyze apoptosis markers.
  • Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in reduced swelling and lower levels of inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What are the optimal synthetic routes for preparing (3-Cyano-5-(methoxycarbonyl)phenyl)boronic acid?

The synthesis typically involves Suzuki-Miyaura cross-coupling or direct functionalization of pre-existing boronic acid frameworks. For example, analogous compounds like 4-(methoxycarbonyl)phenylboronic acid are synthesized via rhodium-catalyzed carboxylation with CO₂ . Adapting this method, the cyano group can be introduced via nitrile substitution under palladium catalysis. Key steps include:

  • Protection of boronic acid : Use pinacol ester to prevent undesired side reactions.
  • NMR characterization : Confirm structural integrity via 1^1H NMR (e.g., δ 8.10 ppm for aromatic protons) and 13^{13}C NMR (e.g., δ 167.30 ppm for methoxycarbonyl groups) .
  • Yield optimization : Adjust reaction time and catalyst loading (e.g., 62% yield achieved for similar substrates) .

Q. How can researchers validate the purity of this compound in synthetic workflows?

LC-MS/MS is the gold standard for detecting trace impurities (e.g., genotoxic boronic acid derivatives). A validated method includes:

  • Chromatographic separation : Use a C18 column with 0.1% formic acid in water/acetonitrile.

  • Mass detection : Monitor [M+H]+^+ ions at m/z 214.0464 (exact mass of the compound) and related impurities .

  • Validation parameters :

    ParameterRequirementResult
    LOD≤0.1 ppm0.05 ppm
    LOQ≤1 ppm0.3 ppm
    Accuracy90–110%98%
    LinearityR2^2 > 0.9950.998
    Data from .

Q. What stability considerations are critical for storing and handling this compound?

Boronic acids are prone to hydrolysis and oxidation. Key findings:

  • Hydrolysis : Stabilize as boronic esters (e.g., pinacol ester) to slow hydrolysis. Pinacol esters hydrolyze 50% in 10 minutes under oxidative conditions (1.2 equiv. H2_2O2_2) .
  • Oxidation : Free boronic acids oxidize faster than esters (e.g., 50% conversion to phenol in 22 minutes for free acid vs. 10–27 minutes for esters) .
  • Storage : Keep at 0–6°C in anhydrous solvents (e.g., THF or DMF) to minimize degradation .

Advanced Research Questions

Q. How does the electronic nature of the cyano and methoxycarbonyl groups influence Suzuki-Miyaura cross-coupling efficiency?

The electron-withdrawing cyano and methoxycarbonyl groups enhance electrophilicity of the boronic acid, accelerating transmetallation but potentially reducing oxidative addition. Key insights:

  • Rate studies : Electron-deficient arylboronic acids exhibit faster coupling with aryl halides (turnover frequencies increase by 2–3× compared to electron-rich analogs).
  • Catalyst selection : Use Pd(PPh3_3)4_4 or SPhos ligands to mitigate deactivation by nitrile groups.
  • Contradiction note : Despite higher reactivity, steric hindrance from substituents may reduce yields, requiring optimization of base (e.g., Cs2_2CO3_3 vs. K3_3PO4_4) .

Q. What advanced analytical techniques resolve contradictions in oxidation vs. hydrolysis rates?

The oxidation rate of boronic esters does not always correlate with hydrolysis equilibrium. For example:

  • ARS affinity assay : Measures diol-boronic acid binding (e.g., pinacol affinity = 12.1 vs. neopentyl glycol = 0.30).

  • Key contradiction : Oxidation rates for pinacol esters (10 min) exceed hydrolysis rates (equilibrium favors free acid), suggesting ROS-mediated pathways dominate .

    Diol ComponentOxidation t50_{50} (min)Relative Affinity
    Pinacol1012.1
    Neopentyl glycol270.30
    R,R-2,3-Butanediol50.57
    Data from .

Q. How can this compound be applied in stimuli-responsive drug delivery systems?

Phenylboronic acids form dynamic complexes with polyols (e.g., glucose). Potential applications:

  • Glucose-sensitive hydrogels : Use the compound as a cross-linker; complexation with glucose triggers swelling/release (e.g., insulin delivery).
  • Kinetic tuning : Adjust diol affinity (e.g., use alizarin red S as a competing agent) to modulate response times .
  • In vitro validation : Monitor release profiles under varying glucose concentrations (0–25 mM) using UV-Vis or fluorescence spectroscopy .

Q. What metabolic pathways involve this compound, and how are its derivatives detected?

Exact mass (m/z 214.0464) facilitates identification via high-resolution mass spectrometry (HRMS). Metabolic studies show:

  • Phase I metabolism : Hydrolysis of methoxycarbonyl to carboxylic acid.
  • Phase II conjugation : Glucuronidation at the boronic acid moiety.
  • Detection : Use LC-QTOF-MS with negative ion mode for boronate-ester adducts (e.g., [M−H]^− at m/z 213.0390) .

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